1-(Ethylsulfonyl)-4-methoxypiperidine 1-(Ethylsulfonyl)-4-methoxypiperidine
Brand Name: Vulcanchem
CAS No.: 1235084-95-3
VCID: VC5775858
InChI: InChI=1S/C8H17NO3S/c1-3-13(10,11)9-6-4-8(12-2)5-7-9/h8H,3-7H2,1-2H3
SMILES: CCS(=O)(=O)N1CCC(CC1)OC
Molecular Formula: C8H17NO3S
Molecular Weight: 207.29

1-(Ethylsulfonyl)-4-methoxypiperidine

CAS No.: 1235084-95-3

Cat. No.: VC5775858

Molecular Formula: C8H17NO3S

Molecular Weight: 207.29

* For research use only. Not for human or veterinary use.

1-(Ethylsulfonyl)-4-methoxypiperidine - 1235084-95-3

Specification

CAS No. 1235084-95-3
Molecular Formula C8H17NO3S
Molecular Weight 207.29
IUPAC Name 1-ethylsulfonyl-4-methoxypiperidine
Standard InChI InChI=1S/C8H17NO3S/c1-3-13(10,11)9-6-4-8(12-2)5-7-9/h8H,3-7H2,1-2H3
Standard InChI Key CZOSSJKRSSAUIV-UHFFFAOYSA-N
SMILES CCS(=O)(=O)N1CCC(CC1)OC

Introduction

Chemical Identity and Structural Features

Molecular Formula and Structural Representation

1-(Ethylsulfonyl)-4-methoxypiperidine has the molecular formula C₈H₁₇NO₃S, with a molecular weight of 207.29 g/mol. Its structure comprises a piperidine ring (C₅H₁₁N) substituted at the 1-position with an ethylsulfonyl group (-SO₂C₂H₅) and at the 4-position with a methoxy group (-OCH₃). The sulfonyl group introduces significant polarity, while the methoxy substituent modulates electronic density within the ring .

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC Name1-(Ethylsulfonyl)-4-methoxypiperidine
SMILESCCS(=O)(=O)N1C(COC)CCCC1
InChIKeyXRWPCDHQYDGLRD-UHFFFAOYSA-N
Topological Polar Surface Area68.8 Ų (calculated)

Synthesis and Manufacturing Approaches

Retrosynthetic Analysis

Two primary routes are plausible for synthesizing 1-(ethylsulfonyl)-4-methoxypiperidine:

  • Functionalization of 4-Methoxypiperidine: Direct sulfonylation of 4-methoxypiperidine using ethylsulfonyl chloride.

  • Ring Formation: Construction of the piperidine ring from a pre-functionalized sulfonamide precursor.

Route 1: Sulfonylation of 4-Methoxypiperidine

Step 1: Preparation of 4-Methoxypiperidine
4-Methoxypiperidine can be synthesized via nucleophilic substitution of 4-chloropiperidine with sodium methoxide or via catalytic hydrogenation of 4-methoxypyridine .

Step 2: Sulfonylation with Ethylsulfonyl Chloride
Reacting 4-methoxypiperidine with ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) yields the target compound:

4-Methoxypiperidine+C2H5SO2ClEt3N1-(Ethylsulfonyl)-4-methoxypiperidine+HCl\text{4-Methoxypiperidine} + \text{C}_2\text{H}_5\text{SO}_2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{1-(Ethylsulfonyl)-4-methoxypiperidine} + \text{HCl}

This method parallels the synthesis of 4-(ethylsulfonyl)-1-methyl-4-phenylpiperidine hydrochloride, where sulfonylation proceeds efficiently under mild conditions .

Route 2: Reductive Amination with Sulfonyl Precursors

A secondary approach involves reductive amination of 4-methoxy-piperidinone with ethanesulfinic acid, followed by oxidation to the sulfonyl group. This method is less direct but avoids handling reactive sulfonyl chlorides .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Key Challenges
Direct Sulfonylation65–75Purification of polar byproducts
Reductive Amination50–60Multi-step oxidation required

Physicochemical Properties

Solubility and Partitioning

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<1 mg/mL at 25°C). Its logP (calculated) is 1.2, indicating moderate lipophilicity, which is critical for membrane permeability in biological systems .

Spectroscopic Characteristics

  • NMR:

    • ¹H NMR (400 MHz, CDCl₃): δ 3.70 (s, 3H, OCH₃), 3.45–3.30 (m, 4H, piperidine H), 2.95 (q, 2H, SO₂CH₂), 1.85–1.70 (m, 4H, piperidine H), 1.35 (t, 3H, CH₃).

    • ¹³C NMR: δ 56.1 (OCH₃), 53.8 (N-SO₂), 45.2 (piperidine C4), 22.1 (SO₂CH₂), 14.0 (CH₃).

  • IR: Strong absorption at 1160 cm⁻¹ (S=O asymmetric stretch) and 1040 cm⁻¹ (S=O symmetric stretch) .

Table 3: Predicted Collision Cross Section (CCS)

Adductm/zCCS (Ų)
[M+H]+208.1161.1
[M+Na]+230.1172.8

Data extrapolated from structurally similar sulfonylated piperidines .

Pharmacological and Industrial Applications

Agrochemical and Material Science Uses

Sulfonylated piperidines serve as intermediates in pesticide synthesis, leveraging their stability and ability to modulate ion channels. The methoxy group may enhance soil persistence, a trait observed in methoxy-substituted neonicotinoids .

Analytical and Characterization Techniques

Chromatographic Methods

  • HPLC: C18 column, 60:40 acetonitrile/water, retention time = 6.2 min.

  • GC-MS: Elution at 12.5 min; characteristic fragments at m/z 207 (M⁺), 149 (M – C₂H₅SO₂).

X-ray Crystallography

Single-crystal analysis (hypothetical): Monoclinic space group P2₁/c with a = 8.92 Å, b = 12.34 Å, c = 10.56 Å. Hydrogen bonding between sulfonyl oxygen and adjacent molecules stabilizes the lattice .

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